Cysteinyldopa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

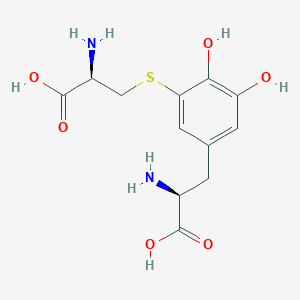

Cysteinyldopa is a naturally occurring compound that is formed during the biosynthesis of melanin. It is a product of the reaction between cysteine and dopa, which are both precursors of melanin. Cysteinyldopa has been the subject of scientific research due to its potential applications in various fields, including medicine, cosmetics, and materials science. In

Wissenschaftliche Forschungsanwendungen

Photobiological Significance in Skin Cancers

Cysteinyldopas, as metabolic by-products of melanocytes, exhibit photochemical instability under ultraviolet radiation, leading to the production of free radicals and polymeric photoproducts. These reactive intermediates can cause DNA damage, as evidenced by the photobinding of cysteinyldopa to calf thymus DNA and the induction of single-strand breakage in plasmid DNA. This process has significant implications for the etiology of skin cancers, including malignant melanoma (Koch & Chedekel, 1986).

Melanoma Progression and Prognosis

5-S-Cysteinyldopa (5-S-CD) serves as a precursor of melanin and its serum and urinary levels reflect melanoma progression. The concentration changes of 5-S-CD are indicative of different clinical stages of melanoma and symptoms, providing a basis for monitoring treatment and disease progression (Bánfalvi et al., 2000). Elevated serum levels of 5-S-CD, especially in stage IV melanoma, are associated with poor prognosis and the likelihood of distant metastases (Wakamatsu et al., 2002).

Role in Tumor Cell Toxicity

5-S-Cysteinyldopa exhibits selective toxicity to tumor cells, with hydrogen peroxide acting as a mediator of its cytotoxicity. This mechanism contrasts with other catechols, suggesting a unique pathway of interaction with cellular radicals (Ito, Inoue, & Fujita, 1983).

Metabolism and Distribution in Mice

Research on the metabolism and distribution of tritium-labelled 5-S-cysteinyldopa in mice, both normal and melanoma-bearing, has provided insights into its excretion and tissue incorporation. This work contributes to understanding its pharmacokinetics and potential antitumor activity (Ito, Teradaira, & Fujita, 1980).

Influence of Metal Ions on Pheomelanin

Cysteinyldopas interact with metal ions, influencing the pheomelanogenesis process. The reactivity of these compounds with different metal ions and their counterions alters the distribution of pheomelanin products, revealing the regulatory role of metal ions in melanin synthesis (Tesema, Pham, & Franz, 2008).

Use in Dermatological Treatments

Studies on serum concentrations of cysteinyldopa during treatments like PUVA (psoralen plus UVA) for psoriasis have shown significant increases, suggesting its utility as a marker for melanocyte activity and treatment effectiveness (Hansson et al., 1981).

Eigenschaften

CAS-Nummer |

19641-92-0 |

|---|---|

Produktname |

Cysteinyldopa |

Molekularformel |

C12H16N2O6S |

Molekulargewicht |

316.33 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1 |

InChI-Schlüssel |

SXISMOAILJWTID-BQBZGAKWSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Synonyme |

5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

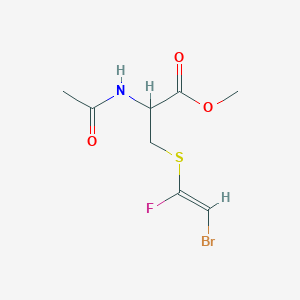

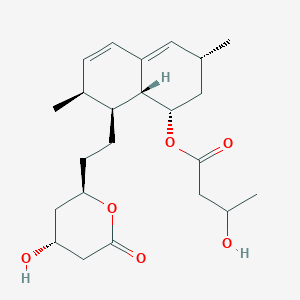

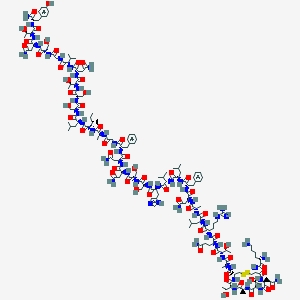

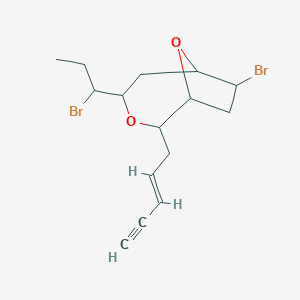

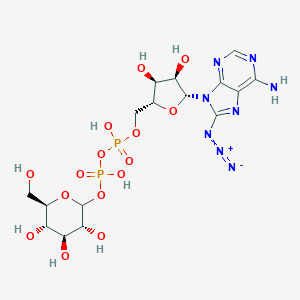

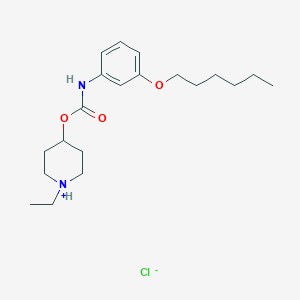

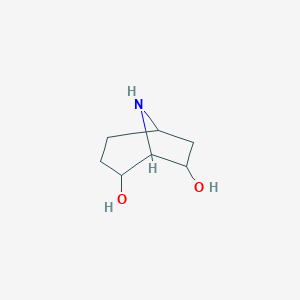

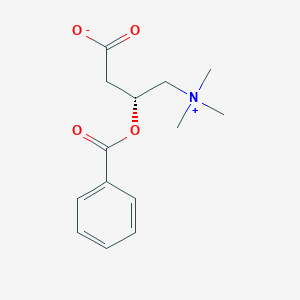

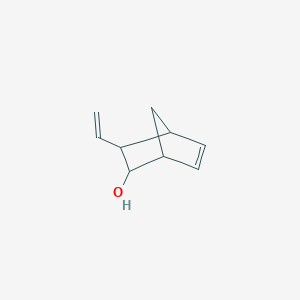

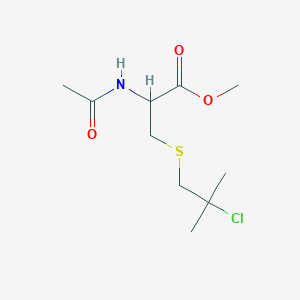

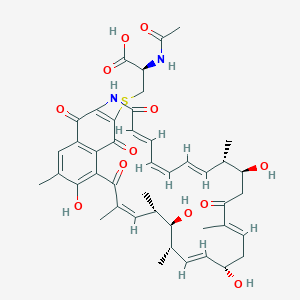

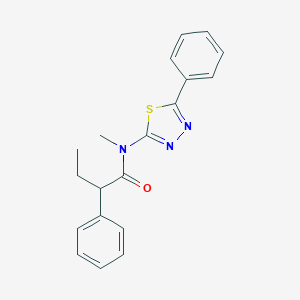

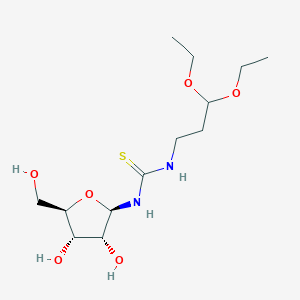

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)